Product packaging for 1-Methylazulene(Cat. No.:CAS No. 769-31-3)

1-Methylazulene

Cat. No.: B8657632
CAS No.: 769-31-3
M. Wt: 142.20 g/mol
InChI Key: WSQIUQGZWDQMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylazulene (CAS Registry Number: 769-31-3) is an alkylated derivative of azulene with the molecular formula C 11 H 10 and a molecular weight of 142.20 g/mol . This aromatic hydrocarbon is built on the unique azulene skeleton, a bicyclic system formed by the fusion of a cyclopentadiene ring and a cycloheptatriene ring, which is notably an isomer of naphthalene but possesses a significant dipole moment and distinctive dark-blue color . The methyl substitution at the 1-position modifies the properties of the parent azulene, making it a valuable compound for advanced research in organic synthesis and materials science. In scientific research, this compound serves as a key precursor and model compound in organic electronics and photophysics due to its unique electronic structure. Its ionization energy has been determined to be 7.26 eV (vertical value) via photoelectron spectroscopy . For analytical chemists, its gas chromatography retention indices are well-characterized, with a Kovats Retention Index of 1401 on a non-polar OV-1 column at 130°C . Researchers are also exploring the potential of azulene derivatives like this compound in dermatological and anti-inflammatory applications, as studies suggest the azulene core can inhibit the cyclooxygenase-2 (COX-2) enzyme and regulate the secretion of key cytokines such as TNF-α and IL-6 . Its derivatives are also being investigated for photoprotective abilities against UV radiation . This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10 B8657632 1-Methylazulene CAS No. 769-31-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

769-31-3

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

1-methylazulene

InChI

InChI=1S/C11H10/c1-9-7-8-10-5-3-2-4-6-11(9)10/h2-8H,1H3

InChI Key

WSQIUQGZWDQMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies for 1 Methylazulene and Its Derivatives

Classical and Optimized Synthetic Routes to 1-Methylazulene

The synthesis of the this compound scaffold can be achieved through various pathways, ranging from the functionalization of pre-existing azulene (B44059) cores to comprehensive ring-formation strategies.

Two-Step Synthesis from 1-Formylazulene

A common method for the preparation of this compound involves a two-step reduction of the more readily accessible 1-formylazulene. This transformation is a standard procedure in organic synthesis, typically involving the conversion of the aldehyde to a hydrazone, followed by reduction. The Wolff-Kishner reduction is a prime example of this approach.

In the first step, 1-formylazulene is reacted with hydrazine (B178648) hydrate, often in a high-boiling point solvent like diethylene glycol, to form the corresponding hydrazone. The subsequent reduction of the hydrazone to the methyl group is achieved by heating in the presence of a strong base, such as potassium hydroxide (B78521). This process expels nitrogen gas and yields the final this compound product. While specific yields for the direct conversion of 1-formylazulene to this compound are not detailed in the provided search results, this classical method remains a fundamental strategy.

Adaptation and Optimization of the Ziegler-Hafner Method for Methylazulenes

The Ziegler-Hafner synthesis is a cornerstone in azulene chemistry, providing a versatile route to the azulene core and its derivatives. wikipedia.org This method involves the condensation of a cyclopentadienide (B1229720) anion with a pyridinium (B92312) salt, which undergoes ring-opening to form a vinylogous amidinium salt (König's salt), followed by cyclization and elimination to yield the azulene. wikipedia.orgorgsyn.orgnih.gov

The synthesis can be adapted for the preparation of substituted azulenes, including methylazulenes, by using substituted cyclopentadienes. wikipedia.org For instance, the use of methylcyclopentadiene (B1197316) in the reaction sequence would lead to the formation of methyl-substituted azulenes. The position of the methyl group on the resulting azulene depends on the substitution pattern of the cyclopentadiene (B3395910) precursor.

Key features of the Ziegler-Hafner synthesis include:

Starting Materials : A cyclopentadienide anion and an activated pyridine (B92270) ring. wikipedia.org

Intermediate : A key intermediate is the König's salt, formed from the nucleophilic addition of a secondary amine to the activated pyridine, leading to ring opening. wikipedia.org

Versatility : The method is highly versatile, allowing for the synthesis of a variety of substituted azulenes by modifying the cyclopentadiene and pyridine starting materials. wikipedia.orgdntb.gov.ua

Optimizations to the original procedure have been developed to improve yields and simplify handling. For example, the choice of the secondary amine used to open the pyridine ring can impact the reaction's efficiency and the ease of product purification. d-nb.info Continuous removal of the azulene product from the reaction mixture by steam distillation has also been employed to prevent decomposition under the harsh reaction conditions and improve isolated yields.

Ziegler-Hafner Synthesis Parameters Description References
Reactants Cyclopentadienide anion and an activated pyridinium salt. wikipedia.orgnih.gov
Key Intermediate König's Salt (vinylogous amidinium salt). wikipedia.org
Application Synthesis of parent azulene, alkyl, and aryl derivatives. nih.govdntb.gov.ua
Optimization Use of different secondary amines (e.g., pyrrolidine) and continuous product removal via steam distillation. d-nb.info

Conversion of Methyl Groups to Other Functionalities (e.g., 1-Formyl Group from Guaiazulene)

The functionalization of existing methyl groups on the azulene core is a critical strategy for creating derivatives. A notable example is the conversion of the 1-methyl group of guaiazulene (B129963) (7-isopropyl-1,4-dimethylazulene) into a 1-formyl group.

Another approach involves reacting the methyl group with an amide acetal (B89532), such as dimethylformamide dimethyl acetal (DMFDMA), to form an enamine, which is then oxidatively cleaved with sodium periodate (B1199274) to yield the aldehyde. rsc.org This method relies on the acidity of the methyl protons, which is a known characteristic of the C4-methyl group in guaiazulene. rsc.org

Reaction Reagents Key Finding Yield Reference
Oxidation of 1-methyl group of protected guaiazuleneDDQ, H2O/acetoneProtection of the 3-position is essential for high yield.Almost quantitative oup.com
Two-step conversion of C4-methyl group1. DMFDMA; 2. NaIO4Exploits the acidity of the C4-methyl protons.Not specified rsc.org

Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted this compound derivatives often requires regioselective functionalization strategies and advanced chemical transformations.

Regioselective Functionalization for 1,3,6-Trisubstituted Azulenes using 6-Methylazulene (B170512) as Intermediate

An efficient route to creating 1,3,6-trisubstituted azulenes can be developed using a pre-functionalized azulene scaffold. researchgate.net While the provided literature focuses on a 1-acyloxyazulene scaffold for accessing 1,3,6-trisubstituted azulenes, the principle can be applied conceptually using 6-methylazulene as a starting point. researchgate.net The inherent reactivity of the azulene nucleus favors electrophilic substitution at the 1- and 3-positions.

Starting with 6-methylazulene, one could perform sequential electrophilic substitutions (e.g., halogenation, formylation, or acylation) at the C1 and C3 positions. The directing effects of the existing methyl group and the newly introduced substituents would need to be carefully considered to control the regioselectivity of these additions. This strategy allows for the stepwise construction of a complex substitution pattern on the azulene core.

Advanced Functionalization Strategies for Methyl Groups on the Azulene Core

Modern synthetic methods offer sophisticated ways to functionalize the azulene core, including direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.govnih.gov

Transition metal catalysis has emerged as a powerful tool for this purpose. For instance, a silver-catalyzed reaction allows for the direct C-H alkylation of azulene with diazo compounds at the C1 position with high efficiency and functional group tolerance. nih.gov This method provides a direct route to 1-substituted azulenes. While this example functionalizes the azulene ring itself, similar strategies could be envisioned for the activation and functionalization of the C-H bonds of a methyl group attached to the azulene ring.

Furthermore, the chemoselectivity of such reactions can often be controlled by the choice of metal catalyst. A study showed that using a copper catalyst with a diazo reagent leads to ring expansion of the azulene, whereas a silver catalyst promotes C-H functionalization. nih.govkaist.ac.kr These advanced strategies represent the forefront of azulene derivatization, enabling the synthesis of novel structures that were previously difficult to access.

Strategy Catalyst/Reagent Outcome Reference
C-H AlkylationAgOTf / Diazo compoundDirect C-H functionalization at the 1-position of azulene. nih.gov
Ring ExpansionCu(hfacac)2 / Diazo reagentBuchner-type ring expansion of the azulene core. nih.govkaist.ac.kr

Synthesis of Bicyclo[5.3.0]azulene Derivatives via Cycloaddition Reactions

The construction of the bicyclo[5.3.0]decane skeleton, the hydrogenated form of azulene, is a key strategy for accessing azulene derivatives. Cycloaddition reactions are a powerful tool for this purpose.

Another approach involves the [8+2]-cycloaddition between heptafulvene and dimethyl acetylenedicarboxylate; however, the instability and difficult preparation of heptafulvene make this method less practical. nih.gov A more contemporary method involves the formal [2+2] cycloaddition of enamines, silyl (B83357) enol ethers, or β-keto ester anions derived from bicyclo[3.3.0]octan-2-one with electrophilic alkynes like dimethylacetylenedicarboxylate (DMAD) or ethyl propiolate. acs.org The resulting electrophilic cyclobutenes can then be fragmented through photochemical, thermal, or base-induced two-carbon ring-enlargement reactions to yield polyfunctionalized bicyclo[5.3.0]decane (hydroazulene) ring systems in high yields. acs.org

Table 1: Key Cycloaddition Strategies for Bicyclo[5.3.0]azulene Systems

Reaction TypePrecursorsKey FeaturesReported YieldCitations
[8+2]-CycloadditionLactone (from Tropolone) + Vinyl EtherTime-efficient, cost-effective, high-pressure/temperature conditions. researchgate.netnih.gov91% (cycloaddition step) nih.govresearchgate.netnih.gov
[8+2]-CycloadditionHeptafulvene + Dimethyl AcetylenedicarboxylateImpractical due to the instability of heptafulvene. nih.govNot specified nih.gov
[2+2] Cycloaddition followed by Ring EnlargementBicyclo[3.3.0]octan-2-one derivatives + Electrophilic AlkynesForms polyfunctionalized hydroazulenes via cyclobutene (B1205218) fragmentation. acs.orgHigh acs.org

One-Pot Synthetic Approaches for Hybrid Azulene Derivatives (e.g., Propargyl-Azulene Hybrids)

The synthesis is achieved through a one-pot reaction of guaiazulene with lithium diisopropylamide (LDA) and propargyl bromide in a tetrahydrofuran (B95107) (THF) solution. dergipark.org.trresearchgate.net The LDA acts as a strong base to deprotonate the methyl group at the C-4 position of the guaiazulene ring, creating a carbanion in situ. dergipark.org.tr This carbanion then undergoes a nucleophilic addition reaction with propargyl bromide to afford the new propargyl-azulene hybrid derivative in an excellent yield of 97%. dergipark.org.tr

This hybrid molecule can be further functionalized. For instance, the propargyl group can participate in a Diels-Alder cycloaddition reaction with tetraphenylcyclopentadienone, yielding a more complex cycloadduct, also in high yield. dergipark.org.trdergipark.org.tr This demonstrates the utility of one-pot methodologies for creating versatile azulene-based building blocks. dergipark.org.tr

Preparation of Conjugated Systems Incorporating Azulene Moieties (e.g., Azulene-Containing Chalcones)

Azulene-containing chalcones, which are 1,3-diaryl-2-propen-1-one structures where one or both aryl rings are replaced by an azulene group, represent an important class of conjugated systems. nih.gov The most common and convenient method for their preparation is the Claisen-Schmidt condensation reaction. nih.govnih.gov This reaction involves the base-catalyzed condensation of an azulenic methyl ketone with an appropriate aldehyde or, more commonly, an azulene-1-carbaldehyde (B2927733) with an aromatic or heteroaromatic methyl ketone. nih.govresearchgate.net

The reaction is typically carried out using equimolar amounts of the reactants in an ethanol (B145695) solution with a base like sodium hydroxide (NaOH) at room temperature. nih.govresearchgate.net Spectroscopic analysis, particularly ¹H-NMR, indicates that the resulting chalcones are generally formed as geometrically pure trans isomers. nih.govresearchgate.netresearchgate.net

Several novel azulene-containing chalcones have been synthesized with varying yields. nih.gov For example, the reaction between 1-acetylnaphthalene and azulen-1-carbaldehyde produces (E)-3-(Azulen-1-yl)-1-(naphthalen-1-yl)prop-2-en-1-one with a 75% yield. nih.gov A near-quantitative yield of 99.99% was achieved for the synthesis of (E)-3-(Azulen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-one from 2-acetylnaphthalene (B72118) and azulen-1-carbaldehyde. nih.gov The synthesis of (E)-1,3-Di(azulen-1-yl)prop-2-en-1-one has also been reported. researchgate.netresearchgate.net

Table 2: Synthesis of Representative Azulene-Containing Chalcones

Product NameReactantsMethodYieldCitations
(E)-3-(Azulen-1-yl)-1-(naphthalen-1-yl)prop-2-en-1-one1-Acetylnaphthalene + Azulen-1-carbaldehydeClaisen-Schmidt Condensation75% nih.gov
(E)-3-(Azulen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-one2-Acetylnaphthalene + Azulen-1-carbaldehydeClaisen-Schmidt Condensation99.99% nih.gov
(E)-1,3-Di(azulen-1-yl)prop-2-en-1-one1-Azulenecarbaldehyde + Azulenic KetoneClaisen-Schmidt CondensationNot specified researchgate.netresearchgate.net

Synthesis of Organoselenium Azulene Derivatives (e.g., (6-Methylazulene-1-yl)(phenyl)selane)

The introduction of selenium into the azulene scaffold creates organoselenium derivatives with unique electronic properties. researchgate.net The versatility of organoselenium reagents as both electrophiles and nucleophiles makes them valuable in organic synthesis. nih.gov

A direct method for synthesizing selanyl-azulenes involves the reaction of a pre-formed azulene with a selenium-based electrophile. Specifically, (6-methylazulene-1-yl)(phenyl)selane has been prepared from the reaction of 6-methylazulene with phenylselanyl chloride (PhSeCl). researchgate.net The reaction is conducted in ethyl ether at a low temperature of -40°C under a nitrogen atmosphere to ensure stability and selectivity. researchgate.net This reaction exemplifies an electrophilic substitution on the electron-rich five-membered ring of the azulene core.

Another strategy involves the electrophilic 2-substitution of highly electron-rich azulenes (e.g., those with methoxy (B1213986) substituents) with selenium, which provides a route to 2-selenoazulenes. researchgate.net Furthermore, recent developments have focused on reactions of organic diselenides with acetylenes, often mediated by catalysts or electrophiles, to generate a wide variety of functionalized organoselenium compounds, a methodology that could be adapted for azulenic substrates. mdpi.com

Utilization of Pyridinium Salts and 2H-Cyclohepta[b]furan-2-ones as Precursors for Azulene Derivatives

Historically and currently, several classes of precursors are instrumental in building the azulene ring system. Pyridinium salts and 2H-cyclohepta[b]furan-2-ones are among the most important. researchgate.net

Early syntheses of 6-methylazulene involved the reaction of 1,4-dimethylpyridinium (B189563) iodide with cyclopentadiene, although initial yields were low (around 3-5.5%). The Ziegler-Hafner azulene synthesis, a classical method, also utilizes pyrylium (B1242799) or pyridinium salts. researchgate.net

More prominently, 2H-cyclohepta[b]furan-2-one and its derivatives have become highly valuable precursors for azulene synthesis. researchgate.netnih.govmdpi.com The most frequently used procedure is the Yasunami-Takase method, which involves an [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one and an enamine. researchgate.netmdpi.com This reaction proceeds through a strained bridged-intermediate that undergoes subsequent decarboxylation and elimination to form the azulene derivative. researchgate.netnih.gov The reactivity and yield of this synthesis depend on the substituents on the furanone ring as well as the structure of the enamine used. mdpi.com

These furanone precursors can also react with other electron-rich olefins like enol ethers and silyl enol ethers to produce a wide array of multiply functionalized azulenes. researchgate.netnih.govnih.gov The reaction of 2-chlorotropone (B1584700) with active methylene (B1212753) compounds like diethyl malonate is a common method for preparing the initial 2H-cyclohepta[b]furan-2-one precursors themselves. researchgate.net

Controlled Introduction of Carboxyl Groups at Specific Azulene Ring Positions

The direct carboxylation of the azulene ring can be challenging, but carboxyl groups can be introduced at specific positions through multi-step synthetic sequences. One effective strategy involves the synthesis of an azulene ring that already bears a precursor to the carboxyl group, such as a methoxycarbonyl group.

This can be achieved using the [8+2] cycloaddition reaction of a substituted 2H-cyclohepta[b]furan-2-one. For example, reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with an enamine derived from acetaldehyde (B116499) and diethylamine (B46881) does not yield the parent azulene but instead produces an azulene with a methoxycarbonyl substituent in 85% yield. mdpi.com This ester can then be quantitatively hydrolyzed to the corresponding azulene carboxylic acid using aqueous potassium hydroxide (KOH). mdpi.com This two-step process—cycloaddition followed by hydrolysis—allows for the controlled placement of a carboxyl group onto the azulene framework.

Synthetic Applications of this compound as a Precursor

This compound and its substituted analogues, such as the inexpensive and commercially available guaiazulene, serve as versatile starting materials for the synthesis of more complex azulenes. rsc.orgrsc.org The synthetic utility often stems from the reactivity of the methyl group attached to the azulene core.

The protons on a methyl group attached to the seven-membered ring (e.g., at the 4- or 6-position) are acidic due to the ability of the azulene system to stabilize the resulting carbanion. rsc.org This allows for deprotonation with a suitable base, followed by reaction with various electrophiles. This strategy enables the functionalization of the methyl group, transforming it into a more versatile synthetic handle.

A key transformation is the conversion of the methyl group into an aldehyde. One two-step procedure involves reacting the methyl-substituted azulene (like guaiazulene) with an amide acetal, such as dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. rsc.org This enamine can then undergo oxidative cleavage, for example with sodium periodate, to yield the corresponding azulene-4-carbaldehyde. rsc.org This aldehyde is an attractive building block that can be used in a variety of subsequent reactions, including reductions, further condensations, and alkenylations, to create a diverse library of azulenes substituted on the seven-membered ring. rsc.orgrsc.org

Building Blocks for Complex Organic Molecules

The azulene framework, including this compound, serves as a fundamental building block for more complex molecular architectures. Its unique electronic structure and reactivity make it a valuable component in materials science. researchgate.net For example, the aldehyde derivative of guaiazulene is considered an attractive building block for constructing more elaborate azulenes with substituents on the seven-membered ring. rsc.orgrsc.org

Azulene units have been incorporated into the backbones of functional polymers, creating materials with interesting properties for organic electronics. researchgate.net These polymers can be synthesized to have specific connection patterns between the azulene units, which influences the final properties of the material. researchgate.net Furthermore, azulene-containing polycyclic aromatic hydrocarbons (PAHs) have been synthesized. nih.gov These contorted PAHs containing embedded azulene units are of interest for studying the impact of molecular curvature on aromaticity and conjugation. nih.gov

Intermediates for Azulenophanes and Porphyrin Analogues

Azulene derivatives are key intermediates in the synthesis of complex macrocycles like azulenophanes and porphyrin analogues. Azulenophanes are a class of cyclophane compounds where an azulene ring is bridged. Syntheses for various isomers, such as syn-2.2-azulenophanes and other macrocyclic azulenophanes, have been developed. documentsdelivered.com

In the realm of porphyrin chemistry, azulene has been used to create novel, large π-conjugated systems. rsc.org Researchers have reported the synthesis of porphyrin-azulene-porphyrin and porphyrin-azulene conjugates. rsc.orgrsc.org In these structures, the significant dipole moment of the azulene unit plays a crucial role in promoting the self-assembly of the molecules into larger structures like organogels and vesicles. rsc.orgrsc.org The synthesis of these porphyrin-azulene dyads has been achieved with moderate yields through methods like the Heck cross-coupling reaction. eurekaselect.com Investigations have also been carried out into expanded porphyrinoids that incorporate azulene subunits. acs.org

Role in Azulene-Based Chemical Protecting Group Strategies

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to achieve chemoselectivity. organic-chemistry.org The azulene moiety possesses several attractive qualities for the design of novel protecting groups. wgtn.ac.nzwgtn.ac.nz Its intense color allows for easy visual tracking during chromatographic purification, and its ability to stabilize both positive (tropylium) and negative (cyclopentadienide) charges allows for unique and potentially orthogonal deprotection strategies. wgtn.ac.nz

Several azulene-based protecting groups have been investigated. These include:

1-Azulenecarboxylate: A potential protecting group for alcohols. wgtn.ac.nz

1-Azulenylmethylene amine: A candidate for protecting amines. wgtn.ac.nz

6-(2-[oxycarbonyl]ethyl)azulene: A versatile group capable of protecting carboxylic acids, amines, and alcohols. wgtn.ac.nz

The substitution pattern on the azulene ring dictates the deprotection conditions. For example, a protecting group attached at the 6-position can be designed for removal under mild basic conditions via an E1cB (Elimination Unimolecular conjugate Base) mechanism, which proceeds through a stable cyclopentadienide-stabilized carbanion intermediate. wgtn.ac.nz This offers a distinct advantage and a potential for orthogonality compared to more common protecting groups. organic-chemistry.orgwgtn.ac.nz

Azulene-Based Protecting GroupTarget Functional GroupKey Feature/Deprotection StrategyReference
1-AzulenecarboxylateAlcoholsHigh-yielding protection reaction. wgtn.ac.nz
1-Azulenylmethylene amineAminesUtilizes azulene's unique properties. wgtn.ac.nz
6-(2-[oxycarbonyl]ethyl)azuleneCarboxylic acids, Amines, AlcoholsDeprotection via E1cB mechanism with mild base. wgtn.ac.nz
Table 2. Examples of Azulene-Based Protecting Group Strategies.

Structural and Electronic Characterization Through Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to 1-methylazulene and its derivatives has yielded a wealth of information.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments of this compound and its Derivatives

The ¹H NMR spectrum of this compound provides a characteristic fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electron density at each position, which is in turn affected by the non-uniform charge distribution in the azulene (B44059) core and the presence of the methyl group. libretexts.org Generally, protons on the seven-membered ring are found at higher chemical shifts (downfield) compared to those on the five-membered ring. The introduction of substituents, such as a methyl group, causes predictable shifts in the signals of nearby protons. oup.commdpi.com For instance, the methyl protons of this compound typically appear as a singlet in a distinct region of the spectrum.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in this compound. (Note: Specific values can vary based on the solvent and other experimental conditions.)

Proton Type Approximate Chemical Shift (δ, ppm)
Methyl Protons (CH₃)2.5 - 3.0
Aromatic Protons7.0 - 8.5

This table is generated based on general principles of ¹H NMR spectroscopy and data for related compounds.

Carbon-13 (¹³C) NMR for Comprehensive Structural Elucidation

Complementing the ¹H NMR data, ¹³C NMR spectroscopy offers a detailed view of the carbon skeleton of this compound. kingdraw.comhmdb.ca Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift being highly sensitive to its electronic environment. hmdb.caoup.com The carbons of the five-membered ring and the seven-membered ring resonate in different regions of the spectrum, reflecting the disparity in electron density between the two rings. The methyl group's carbon also has a characteristic chemical shift.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in this compound. (Note: Specific values can vary based on the solvent and other experimental conditions.)

Carbon Type Approximate Chemical Shift (δ, ppm)
Methyl Carbon (CH₃)12 - 16
Aromatic Carbons115 - 150

This table is generated based on general principles of ¹³C NMR spectroscopy and data for related compounds.

Application of Advanced 2D NMR Techniques (e.g., gCOSY, gHSQC, NOESY, gHMBC) for Complex Azulene Structures

For more complex azulene derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. youtube.commdpi.comemerypharma.com

gCOSY (gradient Correlation Spectroscopy) reveals proton-proton coupling networks, helping to identify adjacent protons within the azulene ring system. emerypharma.comcreative-biostructure.com

gHSQC (gradient Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. creative-biostructure.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded, which is crucial for determining the stereochemistry and conformation of substituted azulenes. researchgate.netprinceton.edu

gHMBC (gradient Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular framework and confirming the position of substituents like the methyl group. creative-biostructure.comresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing insights into the types of chemical bonds present.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. libretexts.orgvscht.czmvpsvktcollege.ac.in In the case of this compound, the IR spectrum is dominated by absorptions corresponding to C-H and C-C bond vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. maricopa.edulibretexts.org The C-C stretching vibrations of the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound.

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (Methyl)2850 - 2960
Aromatic C=C Stretch1400 - 1600

This table is generated based on established IR spectroscopy correlation tables.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is particularly insightful for colored compounds like azulene and its derivatives.

The electronic absorption spectrum of this compound, typically measured using UV-Vis spectroscopy, is characterized by several absorption bands across the ultraviolet and visible regions. wustl.eduedinst.com These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The position and intensity of these bands are sensitive to the electronic structure of the azulene core and the influence of the methyl substituent. researchgate.net

Unlike many aromatic hydrocarbons, azulene and its derivatives often exhibit weak fluorescence, a phenomenon where a molecule emits light after being electronically excited. researchgate.netslideshare.net The study of the emission spectrum can provide further details about the excited states of this compound. jackwestin.com The presence of the methyl group can subtly influence both the absorption and emission properties of the parent azulene molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of azulene and its derivatives, including this compound, is distinct from that of its isomer naphthalene (B1677914). While naphthalene absorbs in the UV region, azulene's smaller HOMO-LUMO gap results in absorption in the visible region, giving it a characteristic blue color. rsc.org The absorption bands of azulenes can be categorized into four main regions corresponding to different electronic transitions: S₀ → S₁, S₀ → S₂, S₀ → S₃, and S₀ → S₄. researchgate.net

The S₀ → S₁ transition typically appears at wavelengths longer than 500 nm, while the S₀ → S₂ transition is observed between 350 nm and 500 nm. researchgate.net A third strong absorption band, corresponding to the S₀ → S₃ transition, is found in the ultraviolet range (250-350 nm). researchgate.net For this compound, computational studies have been employed to analyze these transitions. chemrxiv.org The methyl group at the 1-position influences the electronic properties and can cause shifts in the absorption maxima compared to the parent azulene molecule. benchchem.com The S₀→S₁ and S₀→S₂ transitions in this compound display vibronically resolved absorption bands. chemrxiv.org

Table 1: Electronic Transitions for this compound This table is based on generalized data for azulene derivatives and may not represent the exact values for this compound.

Transition Wavelength Range (nm)
S₀ → S₁ > 500
S₀ → S₂ 350 - 500
S₀ → S₃ 250 - 350
S₀ → S₄ < 250

Fluorescence Excitation and Emission Spectral Analysis of Methylazulenes and their Van der Waals Complexes

Azulene and its derivatives are known for their anomalous fluorescence, which is an exception to Kasha's rule. rsc.org They exhibit a dominant S₂ → S₀ fluorescence with a relatively high quantum yield, while the S₁ → S₀ fluorescence is extremely weak. chemrxiv.orgresearchgate.net This unusual behavior is attributed to the molecule's unique electronic structure, where the energy gap between the S₂ and S₁ states is large enough to slow down internal conversion. scilit.com

Fluorescence excitation and emission spectra are used to characterize these properties. evidentscientific.com The excitation spectrum plots fluorescence intensity as a function of the excitation wavelength, while the emission spectrum shows the intensity of emitted light at different wavelengths after excitation at a fixed wavelength. evidentscientific.comedinst.com

Studies on jet-cooled van der Waals complexes of methylazulene derivatives with rare gases like Argon (Ar) have provided further insights. acs.orgacs.org These complexes show microscopic solvent shifts in their S₀−S₂ spectra, which are influenced by the polarizability of the rare gas atom, indicating dispersion forces are at play. researchgate.netacs.org The analysis of these shifts helps in understanding the intermolecular interactions and the electronic structure of the excited states. acs.org In these complexes, low-frequency progressions are observed, which are assigned to intermolecular bending modes. acs.org

Investigation of Halochromic Properties and Protonation Effects on Optical Spectra

Halochromism, the change in color upon protonation, is a notable property of many azulene derivatives. rsc.orgacs.org When protonated, typically at the 1- or 3-position, the electronic structure of the azulene core is significantly altered, leading to changes in the optical absorption and emission spectra. acs.orgroyalsocietypublishing.org This is often due to the formation of a resonance-stabilized tropylium (B1234903) cation. royalsocietypublishing.org

Upon protonation with a strong acid like trifluoroacetic acid (TFA), a bathochromic (red) shift in the S₀ → S₁ absorption band is often observed. rsc.orgroyalsocietypublishing.org For some azulene derivatives, protonation can also lead to an increase in luminescence intensity as the S₁ → S₀ decay pathway becomes more dominant. royalsocietypublishing.org The specific changes in the UV-Vis spectrum upon acid treatment, such as the appearance of new absorption bands and isosbestic points, provide evidence for the protonation event. rsc.orgnih.gov For instance, in some protonated azulenes, the weak S₀ → S₁ band of the neutral species disappears, and a new, more intense band appears at a different wavelength. royalsocietypublishing.org The extent of these changes can be influenced by the position and nature of substituents on the azulene ring. acs.org

Two-Photon Absorption (2PA) Cross-Section Studies in π-Extended Azulene Derivatives

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This property is of interest for applications in areas like 3D microfabrication and bio-imaging. While there is limited specific data for this compound itself, studies on π-extended azulene derivatives provide valuable insights. royalsocietypublishing.org

For certain guaiazulene (B129963) derivatives, which contain a methyl group at the 1-position, acid treatment has been shown to induce significant two-photon absorptivity. royalsocietypublishing.org For example, one such derivative exhibited a 2PA cross-section of approximately 170 GM at 1020 nm after protonation. royalsocietypublishing.org The 2PA spectrum often complements the linear absorption spectrum. royalsocietypublishing.org The design of azulene-based molecules with large 2PA cross-sections is an active area of research, with the connectivity of the π-system playing a crucial role. mdpi.com For instance, 2,6-connected azulene systems have been predicted to have large hyperpolarizability. royalsocietypublishing.org

Mass Spectrometry

Elucidation of Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. chemguide.co.uk In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) gives the molecular weight. libretexts.org This molecular ion can then break down into smaller, charged fragments. The resulting pattern of fragments provides a "fingerprint" that can be used to elucidate the molecule's structure. tutorchase.comlibretexts.org

For this compound (C₁₁H₁₀), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methyl group (a loss of 15 mass units) to form a stable azulenyl cation. tutorchase.com Further fragmentation of the bicyclic ring system could also occur. The relative abundance of the fragment ions depends on their stability, with more stable ions appearing as more intense peaks in the mass spectrum. tutorchase.com

Computational and Theoretical Investigations of 1 Methylazulene

Aromaticity Assessment and Visualization Techniques

The assessment of aromaticity in 1-methylazulene involves a combination of quantitative indices and visualization techniques that probe the molecule's magnetic and electronic properties.

Nucleus-Independent Chemical Shifts (NICS) analysis is a widely employed magnetic criterion for quantifying aromaticity in cyclic compounds. A negative NICS value typically indicates aromaticity (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current), and values near zero imply non-aromaticity. rsc.org, acs.org

For this compound, NICS calculations have been performed to evaluate the aromatic character of its constituent rings. Studies indicate that this compound, optimized at the ωB97X-D/6-31G(d) level of theory, exhibits distinct NICS values for its 5-membered and 7-membered rings. The NICS(0)zz values, calculated at the center of the rings, were found to be -30.1781 ppm for the 5-membered ring and -7.6656 ppm for the 7-membered ring. Additionally, the NICS(1)zz value for the 7-membered ring was reported as -19.8181 ppm. These negative values are consistent with the aromatic nature of both rings in this compound in its ground state. github.io For NICS calculations, methods such as B3LYP/6-31G+(d) or higher levels of theory are recommended. github.io

Related to NICS, 2D isochemical shielding surface (2D-ICSS) maps, also known as 2D-NICS maps, have also been utilized to investigate the aromaticity of this compound. These maps, generated from magnetic shielding tensors of ghost atoms, visually confirm the aromaticity of this compound through the presence of negative shielding tensor values. github.io

Table 1: NICS Values for this compound (ppm)

Ring TypeNICS(0)zz (ppm)NICS(1)zz (ppm)
5-membered ring-30.1781N/A
7-membered ring-7.6656-19.8181

Anisotropy of the Induced Current Density (AICD) is a powerful visualization technique used to depict electron delocalization and ring currents, which are direct manifestations of aromaticity. AICD plots illustrate the flow of electrons within a molecule when subjected to an external magnetic field. Diamagnetic ring currents, represented by clockwise arrows, are characteristic of aromatic systems, while paramagnetic ring currents (counter-clockwise arrows) are indicative of antiaromaticity. github.io, mdpi.com, acs.org

This compound has been employed as a demonstrative example for AICD calculations, showcasing its utility in visualizing the induced current density. github.io A significant feature of AICD is its ability to separate the contributions from different molecular orbitals, such as π orbitals, which is particularly useful for analyzing aromaticity stemming from π-electron delocalization. github.io For instance, in azulene (B44059) derivatives, AICD plots often show induced clockwise ring currents independently flowing within the distinct ring moieties, confirming their aromatic character. mdpi.com

Beyond magnetic criteria, various aromaticity indices based on structural, energetic, and electronic properties are applied to quantify the degree of aromaticity. These include the Harmonic Oscillator Model of Aromaticity (HOMA), Fluctuations of π-electron bond orders (FLU), and Multicenter Delocalization Index (MCI). doi.org, diva-portal.org, rsc.org, acs.org

While specific values for this compound using HOMA, FLU, or MCI were not explicitly detailed in the search results, these indices are routinely applied in theoretical studies of azulene and its derivatives. For azulene, these indices consistently indicate that the majority of the delocalized 10π-electron density is situated along the perimeter of the molecule. diva-portal.org The application of such indices, alongside NICS, provides a comprehensive understanding of the aromatic character of azulene derivatives by considering multiple facets of aromaticity. doi.org, rsc.org

Theoretical investigations into azulene and its derivatives, including this compound, have revealed a fascinating phenomenon known as aromaticity reversal, particularly in excited electronic states. Unlike many aromatic compounds that maintain their aromaticity across different electronic states, azulene exhibits a unique behavior. acs.org, diva-portal.org, nih.gov, nih.gov, rsc.org, researchgate.net

In its ground singlet state (S0), azulene is aromatic. However, theoretical studies have shown that in its first excited singlet state (S1), azulene becomes antiaromatic. This antiaromaticity in the S1 state is accompanied by significant geometry relaxation, which helps to alleviate the antiaromatic character. acs.org, nih.gov, researchgate.net Subsequently, in the second excited singlet state (S2), azulene regains its aromaticity. acs.org, nih.gov This contrasting (anti)aromaticity in different excited states is a key factor explaining azulene's deviation from Kasha's rule, where fluorescence typically occurs only from the lowest excited state. acs.org, nih.gov This concept of aromaticity reversal and its structural implications provides a deeper understanding of the photophysical properties of azulene and its derivatives.

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are indispensable tools for exploring the electronic structure and various properties of chemical compounds, including this compound.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure, optimizing molecular geometries, and exploring potential energy surfaces of molecules like this compound. acs.org, researchgate.net, researchgate.net, acs.org

For this compound, common DFT methods employed for geometry optimization include ωB97X-D/6-31G(d) and B3LYP/6-31G(d). github.io, github.io, github.io, github.io These methods are chosen for their balance of accuracy and computational efficiency in describing the electronic interactions within the molecule. For instance, geometry optimizations of this compound for subsequent NICS and AICD analyses are often performed at the ωB97X-D/6-31G(d) level of theory. github.io, github.io, github.io, github.io

DFT calculations are also crucial for mapping potential energy surfaces, which are essential for understanding reaction mechanisms and conformational changes. For example, DFT studies at the B3LYP/6-31G(d) level have been used to assess the intramolecular and radical-promoted mechanisms for rearrangements of azulene, which can involve methylazulenes, to naphthalene (B1677914). acs.org, researchgate.net, nih.gov These calculations help identify intermediates and transition states, providing insights into reaction pathways and activation energies. DFT also provides valuable information about electronic properties such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which are critical for understanding reactivity and optoelectronic behavior. mdpi.com, acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely utilized computational method for investigating the excited state properties and optical absorption and emission spectra of molecules rsc.org. For azulene and its derivatives, including methylazulenes, TD-DFT calculations have revealed peculiar electronic transitions. Azulene typically exhibits a weak absorption band corresponding to the S₀ → S₁ transition and a more robust absorption band for the S₀ → S₂ transition, an exception to Kasha's Rule royalsocietypublishing.orgnih.govresearchgate.net.

Studies on guaiazulene (B129963) derivatives, which are structurally related to methylazulenes, have shown that the S₀ → S₁ transition typically falls within the 650–680 nm range royalsocietypublishing.orgnih.gov. The absorption spectra generated through TD-DFT calculations indicate the presence of this weak S₀ → S₁ band, although bands at shorter wavelengths are often better resolved compared to experimental observations royalsocietypublishing.orgnih.gov. For 2-methylazulene (B1625034) derivatives, TD-DFT calculations at the B3LYP/6-31G** level have been employed to determine electronic transitions nii.ac.jp. The UV/Vis spectrum in these compounds is often attributed to an intramolecular charge transfer (ICT) from the electron-rich 1-azulenyl group to the electron-deficient 2-azulenyl moiety, with absorption in the visible region primarily arising from the HOMO to LUMO transition nii.ac.jp.

In Silico Prediction and Computational Design of Photophysical Properties

In silico analysis, particularly through TD-DFT, serves as a powerful tool for predicting the photophysical properties of chemical compounds, including this compound and its derivatives royalsocietypublishing.orgnih.gov. This computational approach can significantly reduce the need for synthesizing numerous materials that may not possess desired characteristics, thereby optimizing synthetic design and minimizing waste royalsocietypublishing.orgnih.gov.

Computational studies have explored how structural modifications, such as lengthening the conjugated system in azulene derivatives, can influence their photophysical behavior, leading to increased molar absorptivity royalsocietypublishing.orgnih.gov. The insights gained from such in silico investigations can guide the rational design of organic photonic materials with tailored properties nih.gov.

Semi-Empirical Methods (e.g., PM3) for Thermochemical and Stereochemical Studies

While Density Functional Theory (DFT) is extensively used for detailed electronic structure and reaction mechanism studies of azulene and its derivatives, semi-empirical methods like PM3 (Parametric Method 3) are also employed in computational chemistry for thermochemical and stereochemical investigations. These methods offer a computationally less demanding alternative for larger systems or for initial screening of molecular properties. Specific research findings focusing solely on this compound's thermochemical and stereochemical properties using PM3 or other semi-empirical methods were not explicitly detailed in the provided search results. However, semi-empirical methods are generally applicable for estimating properties such as heats of formation, conformational analysis, and reaction energetics in organic molecules.

Theoretical Studies on Reaction Mechanisms

Theoretical studies have provided profound insights into the complex reaction mechanisms involving azulene and its derivatives, particularly the thermal rearrangement to naphthalene.

DFT Investigations of the Azulene-to-Naphthalene Rearrangement Mechanisms (e.g., Methylene (B1212753) Walk, Spiran Pathways)

The thermal rearrangement of azulene to its structural isomer, naphthalene, is a well-studied isomerization in organic chemistry wikipedia.org. Density Functional Theory (DFT) calculations have been extensively employed to investigate both intramolecular and radical-promoted mechanisms for this rearrangement kuleuven.beacs.orgnih.govresearchgate.netacs.org.

Intramolecular mechanisms for the azulene-to-naphthalene rearrangement typically exhibit very high activation energies, often exceeding 350 kJ mol⁻¹ from azulene, making them competitive only at temperatures above 1000 °C kuleuven.beacs.orgnih.govresearchgate.netacs.org. Examples of such high-energy pathways include the bicyclobutane intermediate mechanism (382 kJ mol⁻¹) and the norcaradiene-vinylidene mechanism (360 kJ mol⁻¹) kuleuven.beacs.orgnih.govresearchgate.netacs.orgresearchgate.net.

Below 1000 °C, two radical-promoted mechanisms, the "methylene walk" and "spiran" pathways, are found to dominate the reaction kuleuven.beacs.orgnih.govresearchgate.netacs.org. These pathways involve sequences of homoallyl-cyclopropylcarbinyl steps in azulene radical adducts acs.org.

Methylene Walk Pathway: This mechanism involves the concerted transfer of a methylene group from one ring to the other kuleuven.beacs.orgnih.govresearchgate.net. The rate-limiting transition state for the methylene walk pathway is calculated to be 182.3 kJ mol⁻¹ above that of the 1-H-azulyl radical kuleuven.beacs.orgnih.govresearchgate.net.

Spiran Pathway: In this pathway, the conversion of a tricyclic radical to the 9-H-naphthyl radical serves as the rate-limiting transition state, lying 164.0 kJ mol⁻¹ above the 1-H-azulyl radical kuleuven.beacs.orgnih.govresearchgate.net. The spiran pathway also involves hydrogen shifts acs.org.

DFT studies indicate that rearrangement via a combination of approximately 31% methylene walk and 69% spiran pathways can semi-quantitatively account for the products observed from methylazulenes, including the formation of 1-methylnaphthalene (B46632) from 2-methylazulene kuleuven.beacs.orgnih.govresearchgate.netacs.orgacs.org. Furthermore, the interconversion of n-H-azulyl radicals via hydrogen shifts is competitive around the five-membered ring but not the seven-membered ring kuleuven.beacs.orgnih.govresearchgate.net. A degenerate hydrogen shift between 9-H-azulyl and 10-H-azulyl radicals, with a lower transition state of 7.4 kJ mol⁻¹, can also contribute to the formation of 1-methylnaphthalene from 2-methylazulene kuleuven.beacs.orgnih.govresearchgate.net.

Car-Parrinello metadynamics studies have corroborated these findings, identifying the norcaradiene pathway as the preferable intramolecular mechanism and the spiran mechanism as the favored radical route. These studies also highlight that radical routes typically have significantly lower activation energies (24–39 kcal mol⁻¹) compared to intramolecular pathways (81.5–98.6 kcal mol⁻¹) researchgate.net.

Table 1: Activation Energies for Azulene-to-Naphthalene Rearrangement Pathways

Mechanism TypePathwayActivation Energy (kJ mol⁻¹)Dominance TemperatureReference
IntramolecularBicyclobutane Intermediate382> 1000 °C kuleuven.beacs.orgnih.govresearchgate.netacs.org
IntramolecularNorcaradiene-Vinylidene360> 1000 °C kuleuven.beacs.orgnih.govresearchgate.netacs.orgresearchgate.net
Radical-PromotedMethylene Walk (Rate-limiting TS from 1-H-azulyl radical)182.3< 1000 °C kuleuven.beacs.orgnih.govresearchgate.net
Radical-PromotedSpiran (Rate-limiting TS from 1-H-azulyl radical)164.0< 1000 °C kuleuven.beacs.orgnih.govresearchgate.net
Radical-PromotedDegenerate Hydrogen Shift (9-H-azulyl to 10-H-azulyl)7.4< 1000 °C kuleuven.beacs.orgnih.govresearchgate.net

Computational Analysis of Aromaticity's Role in Transition State Stabilization and Reaction Pathways

Azulene, including this compound, is characterized as a 10 π-electron system that exhibits aromatic properties, although its aromatic stabilization energy is estimated to be approximately half that of naphthalene wikipedia.org. A key feature contributing to azulene's unique properties is its significant dipole moment of 1.08 D, in contrast to naphthalene's zero dipole moment wikipedia.org. This polarity is often explained by considering azulene as a fusion of a 6 π-electron cyclopentadienyl (B1206354) anion and a 6 π-electron tropylium (B1234903) cation, where an electron is effectively transferred from the seven-membered ring to the five-membered ring, granting both rings aromatic stability according to Hückel's rule wikipedia.org. This electronic distribution leads to the seven-membered ring being electrophilic and the five-membered ring being nucleophilic, a characteristic confirmed by reactivity studies wikipedia.org.

The concept of aromaticity extends beyond the ground state, influencing excited state properties and reaction pathways. Azulene is considered aromatic in its ground state, antiaromatic in its first excited state (S₁), and aromatic again in its second excited state (S₂) researchgate.net. This phenomenon of excited-state (anti)aromaticity provides an explanation for why azulene disobeys Kasha's rule, emitting from its S₂ state rather than the S₁ state researchgate.net. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) analysis, are employed to quantitatively assess the aromaticity of different rings within the azulene skeleton and its derivatives, providing insights into their stability and reactivity during complex rearrangements acs.org. The destruction of polycyclic aromatic hydrocarbons (PAHs) is influenced by the aromaticity or anti-aromaticity of the forming molecules researchgate.net.

Chemical Reactivity and Reaction Mechanisms of 1 Methylazulene

Cycloaddition Reactions

Mechanistic Studies of [8+2]-Cycloaddition Reactions in Azulene (B44059) Synthesis

The synthesis of azulene derivatives, including 1-methylazulene, often involves cycloaddition reactions, with the [8+2]-cycloaddition being a notable pathway. This reaction typically involves a cyclohepta[b]furan-2-one derivative (an 8π-electron component) and an electron-rich olefin or its analogue (a 2π-electron component). nih.govmdpi.com

The mechanism generally proceeds via an initial [8+2] cycloaddition between the 2H-cyclohepta[b]furan-2-one and the electron-rich olefin (e.g., enol ethers or enamines). This step forms a strained intermediate. nih.govmdpi.com For instance, with enol ethers, the strained intermediate undergoes decarboxylation to relieve strain, followed by the elimination of an alcohol molecule to yield the azulene derivative. mdpi.com In the case of enamines, the initial [8+2] cycloaddition leads to a strained aminohydroazulene intermediate, which can sometimes be isolated. Subsequent deamination of this intermediate completes the aromatization to form the thermodynamically stable azulene. nih.gov

The reactivity and yield in these [8+2]-cycloaddition reactions are influenced by the substituents on the 2H-cyclohepta[b]furan-2-one and the nature of the enamine or enol ether used. For example, enamines derived from aldehydes tend to be more reactive than those from ketones, and pyrrolidine-substituted enamines react faster than morpholine (B109124) enamines. nih.gov

While the direct synthesis of this compound via a specific [8+2]-cycloaddition mechanism is not extensively detailed in the provided snippets, the general principles of azulene synthesis through these reactions are well-established. These reactions are often carried out under high temperature and pressure, and the formation of CO₂ gas can contribute to the pressure. nih.govresearchgate.net

Rearrangement and Isomerization Pathways

Azulene and its derivatives, including this compound, are known to undergo thermal rearrangement and isomerization, most notably to their more thermodynamically stable isomer, naphthalene (B1677914). researchgate.netwikipedia.orgacs.orgrsc.org This transformation is a classic example of an aromatic hydrocarbon rearrangement. wikipedia.orgrsc.org

Detailed Study of Intramolecular Azulene-to-Naphthalene Rearrangement

The intramolecular rearrangement of azulene to naphthalene is a process that requires high temperatures, typically above 1000 °C, due to very high activation energies (≥350 kJ mol⁻¹). acs.orgresearchgate.netnih.gov Several intramolecular mechanisms have been proposed, including the norcaradiene pathway, which is often considered the preferable intramolecular mechanism. researchgate.net Other proposed pathways include a bicyclobutane intermediate, with an activation energy of 382 kJ mol⁻¹, and a norcaradiene-vinylidene mechanism (360 kJ mol⁻¹). acs.orgnih.gov

Computational studies using methods like Car-Parrinello metadynamics and density functional theory (DFT) have been employed to explore these mechanisms and their associated activation energies. researchgate.netacs.orgresearchgate.netnih.gov These studies indicate that at lower temperatures (below 1000 °C), intramolecular pathways are less competitive, and radical-promoted mechanisms tend to dominate. acs.orgnih.gov

Investigation of Radical-Promoted Rearrangement Mechanisms

At temperatures below 1000 °C, radical-promoted mechanisms are the dominant pathways for the azulene-to-naphthalene rearrangement. acs.orgnih.gov Two prominent radical-promoted mechanisms are the "methylene walk" and "spiran" pathways. researchgate.netacs.orgnih.govresearchgate.netrsc.org These reactions are often catalyzed by methyl radicals, and it is suggested that the skeletal rearrangement occurs within radical adducts. researchgate.netrsc.org

The methylene (B1212753) walk pathway involves the concerted transfer of a methylene group from one ring to the other. acs.orguq.edu.au The spiran pathway, on the other hand, involves a carbon migration in a spirocyclic intermediate and subsequent hydrogen shifts. acs.orgresearchgate.netuq.edu.au Density functional calculations have shown that the rate-limiting transition state for the spiran pathway lies 164.0 kJ mol⁻¹ above that of the 1-H-azulyl radical, while for the methylene walk pathway, it is 182.3 kJ mol⁻¹ above the 1-H-azulyl radical. acs.orgnih.gov

Experimental studies, including thermolysis of ¹³C-labeled methylazulenes (e.g., [1-¹³C]-2-methylazulene), have provided evidence supporting these radical mechanisms. For instance, thermolysis of [1-¹³C]-2-methylazulene yields both 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627) with specific ¹³C labeling patterns, which can be accounted for by these competing radical pathways. researchgate.netresearchgate.netrsc.orgacs.org The surprising formation of 1-methylnaphthalene from 2-methylazulene (B1625034) can be explained by partial equilibration of intermediates in the spiran pathway via degenerate hydrogen shifts. acs.orgnih.gov

Table 1: Activation Energies for Azulene-to-Naphthalene Rearrangement Mechanisms

Mechanism TypePathwayActivation Energy (kJ mol⁻¹)Dominant Temperature RangeReference
IntramolecularNorcaradiene341.0 - 412.5 (81.5-98.6 kcal mol⁻¹)> 1000 °C researchgate.netacs.orgresearchgate.netnih.gov
IntramolecularBicyclobutane intermediate382> 1000 °C acs.orgnih.gov
IntramolecularNorcaradiene-vinylidene360> 1000 °C acs.orgnih.gov
Radical-PromotedSpiran Pathway (rate-limiting TS)164.0 (from 1-H-azulyl radical)< 1000 °C acs.orgnih.gov
Radical-PromotedMethylene Walk Pathway (rate-limiting TS)182.3 (from 1-H-azulyl radical)< 1000 °C acs.orgnih.gov

Oxidation and Functional Group Interconversion

This compound, like other azulene derivatives, undergoes various oxidation reactions and functional group interconversions, which are crucial for synthesizing more complex azulene structures and for understanding their stability and reactivity.

Selective Oxidation of Methyl Groups on the Azulene Core

Selective oxidation of methyl groups on the azulene core is a valuable synthetic strategy. For example, the conversion of a methyl group to a formyl group (CHO) is a significant functionalization. oup.com While this compound itself can be oxidized to 1-formylazulene using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in high yields (e.g., 90%), the reactivity can be sensitive to other substituents. oup.combenchchem.com

In the case of 2-methylazulenes, transformation into 2-formylazulenes can be achieved in good yields through a two-step procedure involving reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamine intermediates, followed by oxidative cleavage with sodium periodate (B1199274) (NaIO₄). researchgate.netnii.ac.jp Electron-withdrawing groups at the 1,3-positions of 2-methylazulenes can enhance the acidity of the methyl group at the 2-position, leading to excellent yields in this transformation. nii.ac.jp

For 6-methylazulene (B170512) derivatives with an electron-withdrawing substituent at the 1-position, selective oxidation of the 6-methyl group with molecular oxygen in the presence of a base (e.g., potassium acetate (B1210297) or tetrabutylammonium (B224687) hydroxide) can yield azulene-6-carboxylate derivatives. This process is thought to proceed via enolization of the azulene derivatives. thieme-connect.com

Autoxidation Processes in Methylazulenes

Autoxidation processes in methylazulenes involve reactions with molecular oxygen, often leading to complex mixtures of products. For this compound, autoxidation can occur in polar aprotic solvents. oup.com This process may involve the addition of a peroxyl radical to positions such as C-5 or C-7, accompanied by isomerization of olefinic side chains. oup.com These autoxidation reactions highlight the susceptibility of azulene derivatives to oxidative degradation, particularly at positions that can stabilize radical intermediates.

Table 2: Examples of Methyl Group Oxidation in Azulenes

Starting MaterialReagent/ConditionsProduct TypeYieldReference
This compoundDDQ1-Formylazulene~90% oup.com
2-MethylazulenesDMFDMA then NaIO₄2-Formylazulenes61-90% researchgate.netnii.ac.jp
6-Methylazulene derivatives (with 1-EWG)O₂ / Base (KOAc or Bu₄NOH)Azulene-6-carboxylateNot specified thieme-connect.com

Reactions Influenced by Acidic and Basic Conditions

The electronic distribution within the azulene core, where the five-membered ring carries a partial negative charge and the seven-membered ring exhibits an electrophilic character, dictates its response to protonation and deprotonation events nih.govwikipedia.org.

Impact of Protonation on Reactivity and Electronic Structure

Protonation significantly alters the electronic structure and optical properties of azulene derivatives, including this compound. This phenomenon is often observed as halochromism, a change in color upon exposure to acidic conditions wikipedia.org. The electron-rich C1 and C3 positions of the five-membered ring are the primary sites for electrophilic attack, including protonation wikipedia.orgwikipedia.org.

Upon protonation, azulene derivatives form a resonance-stabilized 6-π-electron tropylium (B1234903) cation. This structural transformation leads to notable changes in their absorption spectra, typically manifesting as a bathochromic shift (red-shift) in the S₀ → S₁ absorption band. Concurrently, an increase in luminescence intensity is observed, attributed to the now dominant S₁ → S₀ decay pathway. For instance, studies on azulenophane 9, a related azulene derivative, have shown that its protonation leads to mono- and dications. The monocation exhibits a distinct charge-transfer band in its electronic spectrum, indicative of a transannular interaction that arises from the altered electronic configuration upon protonation. This highlights how protonation induces significant electronic rearrangements within the azulene system, impacting its optical and chemical behavior.

Deprotonation-Induced Electronic and Optical Changes

Deprotonation, particularly of methyl groups attached to the azulene core, can also induce substantial electronic and optical changes. Methyl groups on azulene derivatives, such as those in this compound, can be deprotonated by strong bases like lithium diisopropylamide (LDA). This deprotonation leads to the formation of an exocyclic methylene group and a negative charge, which fundamentally alters the electronic structure of the molecule.

The ability of the azulene system to stabilize both positive and negative charges through resonance, involving tropylium cation and cyclopentadienide (B1229720) anion motifs, is a key factor in its unusual chemistry. This inherent flexibility allows for significant electronic and optical shifts upon deprotonation. For example, a color change is expected when deprotonation occurs, directly reflecting the alteration in the electronic structure. The deprotonation of a methyl group on 4-methylazulene, for instance, has been demonstrated as a viable synthetic pathway, further underscoring the reactivity of these positions under basic conditions.

Dynamic Stereochemistry and Conformational Analysis

This compound, as a bicyclic aromatic system, is inherently a relatively rigid molecule. Therefore, its intrinsic dynamic stereochemistry and conformational analysis are primarily limited to the rotation of the methyl group. However, the broader field of dynamic stereochemistry and conformational analysis involving azulene derivatives, particularly where this compound acts as a substituent, has been extensively studied in more complex molecular architectures.

Research has explored the dynamic stereochemistry of systems where 1-azulenyl groups, including those derived from this compound, are part of molecular propellers such as tri(1-azulenyl)methyl cations. These studies investigate the conformational changes through mechanisms like the "one-ring flip" and "two-ring flip," which describe the rotational dynamics of the azulene units around a central carbon. The conformational analysis in such systems uses techniques like temperature-dependent ¹H NMR spectroscopy to understand the dynamic behavior and interconversion of stereoisomers.

More generally, the inherent asymmetry and electronic flexibility of the azulene core allow for the existence of various isomers, including enantiomers, with similar energies nih.gov. This flexibility also facilitates their interconversion in solution through processes like haptotropic shifts, particularly in organometallic complexes where azulene acts as a ligand nih.gov. While these broader concepts apply to the azulene scaffold, the specific dynamic stereochemistry of this compound itself is less complex due to its rigid bicyclic structure, with the primary dynamic aspect being the rotation of the methyl group.

Electrochemical Behavior and Applications in Electrochemistry

Redox Processes and Electrochemical Transformations

The redox processes of 1-Methylazulene and its derivatives typically involve electron transfer steps that can lead to the formation of stable or transient radical cations and anions, as well as subsequent chemical reactions. These transformations are often investigated using a combination of voltammetric techniques.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of compounds like this compound and its derivatives, providing information on electron transfer processes, reversibility, and reaction pathways. Studies on azulene (B44059) derivatives, including those with methyl substituents, often reveal characteristic anodic and cathodic peaks corresponding to oxidation and reduction processes. For instance, the electrochemical transformations of methyl 1-azulenecarboxylate have been investigated using platinum and glassy carbon electrodes in acetonitrile (B52724) researchgate.net.

A detailed CV study on (6-methylazulen-1-yl)(phenyl)selane (L) showed its redox processes, with peaks attributed to radical cation formation and subsequent oligomer oxidation in the anodic domain, and benzeneselenol (B1242743) formation and azulene reduction in the cathodic domain upb.roresearchgate.netresearchgate.net. The potentials of these peaks are influenced by the scan rate and the potential range scanned researchgate.net. Similarly, (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones (L1, L2, L3), which are azulene derivatives, exhibit distinct CV redox peak potentials that are influenced by the number and position of alkyl groups mdpi.com. For these compounds, the first anodic CV peaks were observed at 0.927 V for L1, 0.785 V for L2, and 0.686 V for L3, demonstrating the impact of structural variations on oxidation potentials mdpi.com.

Table 1: Representative Peak Potentials from CV Studies of Azulene Derivatives

CompoundTechniqueAssessed ProcessPotential (V vs. Fc/Fc)Reference
(6-methylazulen-1-yl)(phenyl)selane (L)CVRadical cation formation0.266 (anodic) researchgate.net
CVOligomer oxidation0.997 (anodic) researchgate.net
CVBenzeneselenol formation-2.133 (cathodic) researchgate.net
CVAzulene reduction-2.984 (cathodic) researchgate.net
(Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (L1)CVFirst anodic peak0.927 mdpi.com
(Z)-5-((5-isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-thioxo-thiazolidin-4-one (L2)CVFirst anodic peak0.785 mdpi.com
(Z)-5-((3,8-dimethyl-5-isopropylazulen-1-yl)methylene)-2-thioxo-thiazolidin-4-one (L3)CVFirst anodic peak0.686 mdpi.com

Note: Potentials are reported as originally cited or converted to be consistent where possible. Some values might be vs. Ag/Ag+ or other reference electrodes in the original source, but for consistency in this table, they are presented as V vs. Fc/Fc+ if a conversion factor was provided or implied in the source, otherwise, the original reference is maintained.

Differential Pulse Voltammetry (DPV) is often employed alongside CV to obtain more sensitive and resolved information about redox potentials, particularly for irreversible or quasi-reversible processes palmsens.com. DPV curves typically present as peak-shaped signals, with the peak height often proportional to the concentration of the analyte palmsens.com.

For (6-methylazulen-1-yl)(phenyl)selane (L), DPV studies confirmed the presence of distinct anodic and cathodic processes, with peak potentials closely correlating with those observed in CV upb.roresearchgate.netresearchgate.net. Similarly, DPV investigations of (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones (L1, L2, L3) revealed two main anodic peaks and varying numbers of cathodic peaks, with their potentials aligning well with CV results mdpi.com. The increase in DPV peak currents with concentration for these compounds suggests their potential for analytical applications in concentration evaluation mdpi.com.

Table 2: Representative Peak Potentials from DPV Studies of Azulene Derivatives

CompoundTechniqueAssessed ProcessPotential (V vs. Fc/Fc)Reference
(6-methylazulen-1-yl)(phenyl)selane (L)DPVRadical cation formation0.196 (anodic) researchgate.net
DPVOligomer oxidation0.899 (anodic) researchgate.net
DPVBenzeneselenol formation-2.060 (cathodic) researchgate.net
DPVAzulene reduction-2.935 (cathodic) researchgate.net
(Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (L1)DPVFirst anodic peak0.578 mdpi.com
(Z)-5-((5-isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-thioxo-thiazolidin-4-one (L2)DPVFirst anodic peak0.493 mdpi.com
(Z)-5-((3,8-dimethyl-5-isopropylazulen-1-yl)methylene)-2-thioxo-thiazolidin-4-one (L3)DPVFirst anodic peak0.421 mdpi.com

Note: Potentials are reported as originally cited or converted to be consistent where possible. Some values might be vs. Ag/Ag+ or other reference electrodes in the original source, but for consistency in this table, they are presented as V vs. Fc/Fc+ if a conversion factor was provided or implied in the source, otherwise, the original reference is maintained.

Rotating Disk Electrode (RDE) experiments are crucial for studying mass transport phenomena, reaction kinetics, and electrochemical mechanisms by controlling the flux of matter to the electrode surface through rotation wordpress.comals-japan.compineresearch.com. By varying the rotation rate, RDE allows for the determination of the number of electrons transferred in a redox process and the quantification of kinetic constants wordpress.comals-japan.com.

Studies on (6-methylazulen-1-yl)(phenyl)selane (L) using RDE confirmed the formation of a polyL film, with the ratio between limiting currents at different rotation rates supporting a mechanism involving both radical and electrophilic reactions, leading to an insulating π-polymer upb.ro. For (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones (L1, L2, L3), RDE experiments showed that the current increases with concentration, and the RDE waves in the oxidation domain transform into peaks, which is attributed to the formation of a compact film on the electrode surface mdpi.com. The film formation was observed at specific potentials that align with DPV peak potentials mdpi.com.

Electrochemical halogenation offers a controlled method for introducing halogen atoms into organic molecules. For this compound, electrochemical transformations have been studied, specifically its electrochemical chlorination. Using triethylbenzylammonium chloride, selective chlorination of methyl 1-azulenecarboxylate yielded 1-carboxymethyl-3-chloroazulene researchgate.net. This highlights the regioselectivity that can be achieved through electrochemical methods in azulene chemistry.

The electrochemical properties of azulene derivatives, including this compound, are highly sensitive to their molecular structure and the nature and position of substituents. Theoretical methods, such as Density Functional Theory (DFT) coupled with continuum solvation models, have been successfully employed to predict redox potentials of azulene derivatives, showing excellent correlations with experimental results even with minor structural variations nih.govmdpi.com.

For instance, the redox potential of azulene derivatives can be influenced by the number and position of alkyl groups, as observed in the CV and DPV studies of (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones mdpi.com. The stability and aromaticity of azulene and its derivatives are also affected by structural modifications, such as the incorporation of a phosphorus atom, which can influence the aromaticity of the five- and seven-membered rings and, consequently, their electronic and electrochemical behavior doi.org. Linear relationships have been observed between DFT-computed energies for frontier molecular orbitals (FMO) and experimental oxidation and reduction potentials, indicating that computational studies can be a pertinent approach for designing new ligands with desired electrochemical properties mdpi.com.

Electrochemistry in Polymerization and Film Formation

Electrochemical methods are widely utilized for the polymerization of azulene derivatives, leading to the formation of electroactive polymer films with various potential applications. These films can serve as chemically modified electrodes for sensing or other electrochemical applications.

The electrochemical oxidation of azulene and its derivatives can lead to the formation of polyazulene films researchgate.netnih.govmdpi.com. For example, (6-methylazulen-1-yl)(phenyl)selane (L) undergoes electropolymerization to form polyL films, which, while exhibiting low conductivity, can find applications as thin layers in specific recognition processes upb.roresearchgate.net. The formation of these films has been confirmed by electrochemical techniques such as CV, DPV, and RDE upb.roresearchgate.net. The properties of these films, including their conductivity and morphology, can depend on the electropolymerization potential and the specific oxidant used during synthesis acs.orgmdpi.com. Electropolymerization can be performed through successive cyclic voltammetry cycles or controlled potential electrolysis mdpi.commdpi.com. The resulting films can exhibit properties like increased active surface area and specific conductivity, making them suitable for applications in sensors for heavy metal recognition mdpi.commdpi.com.

Applications and Advanced Materials Based on 1 Methylazulene Derivatives

Optoelectronic Materials and Devices

Azulene (B44059) derivatives, including those based on the 1-methylazulene scaffold, are recognized for their unusual electronic properties, large dipole moment, and narrow highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, which positions them as promising candidates for optoelectronic applications acs.orgresearchgate.netresearchgate.net.

Development for Organic Light-Emitting Diodes (OLEDs) and General Optoelectronic Devices

Azulene-based compounds are actively explored for their utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Derivatives such as 4,6,8-trimethylazulene (B1196119) (TMA), which shares structural similarities with this compound, exhibit tunable photoluminescence, making them suitable for next-generation displays and lighting technologies wikipedia.orgsmolecule.com. The unique physicochemical properties of azulene derivatives, including their photophysical, electrochemical, and photoelectrochemical characteristics, lead to a broad spectrum of applications in functional materials, encompassing optical materials and molecular devices researchgate.net. Azulenes have also been put forward as potential candidates for inverted triplet-singlet gap emitters in OLEDs researchgate.net.

Integration into Photoswitches and Sensing Platforms

The stimuli-responsive behavior of azulene derivatives makes them valuable for integration into photoswitches and sensing platforms. These compounds are utilized as molecular switches due to their distinct electronic features and reactivity patterns researchgate.netmdpi.com. Furthermore, azulene-based compounds have been developed as chemical sensors and dosimeters, exhibiting clear colorimetric and fluorescence responses. A notable phenomenon in this area is the protonation-dependent fluorescence of azulenes, which can lead to "turn-on" fluorescent sensors researchgate.net.

Exploration of Tunable Photoluminescence and Halochromic Switchable Systems

Tunable photoluminescence is a significant property observed in azulene derivatives, including TMA derivatives wikipedia.org. A key characteristic of many azulene derivatives is their halochromic behavior, where they undergo a change in color upon protonation acs.orgnih.gov. This property arises from the formation of a resonance-stabilized tropylium (B1234903) cation in protonated azulenes, leading to a bathochromic shift in the absorption spectrum and an increase in luminescence intensity nih.gov. Such distinct halochromic properties suggest their potential in switchable optoelectronic systems and for applications in chemical sensing nih.govroyalsocietypublishing.org. The color of azulene compounds can be predicted based on the position and electronic nature of their substituents, allowing for tailored optical responses researchgate.net.

Utilization in Organic Transistors and Organic Solar Cells

Azulene derivatives are increasingly employed in organic field-effect transistors (OFETs) and organic solar cells (OSCs) researchgate.netresearchgate.net. Compounds such as 2-azulenyl group-substituted 2,2'-bithiophene (B32781) and terazulene derivatives have demonstrated properties suitable for OFETs, exhibiting relatively high carrier mobility nih.gov. Studies have shown that 2,6-connected azulene units can be incorporated into conjugated polymers, leading to high-performance n-type transistor performance with electron mobilities up to 0.42 cm² V⁻¹ s⁻¹, which are among the highest for n-type polymeric semiconductors in bottom-gate top-contact OFETs researchgate.net. In the context of solar cells, azulene-based materials function as effective light absorbers acs.orggoogle.com. Certain azulene derivatives have also proven to be excellent hole transport materials for perovskite solar cells, achieving power conversion efficiencies of up to 16.5% nih.gov.

Potential for Data Storage Applications

The unique optical properties and stimuli-responsive nature of azulene derivatives lend themselves to potential applications in data storage. Their distinct halochromic behavior, which can be manipulated by protonation, has been explored for its use in switchable optoelectronic systems or in conjunction with photoacid generators for data storage technologies royalsocietypublishing.orgrsc.org.

Advanced Organic Materials

Azulene, including the this compound structure, is recognized for its significant potential in the construction of advanced organic materials researchgate.net. Its novel electronic structure, characterized by an electron-rich five-membered ring and an electron-deficient seven-membered ring, along with a dipole moment of 1.08 D, contributes to its role as a key building block researchgate.net. Derivatives like 6-methylazulene (B170512) serve as precursors for complex macrocycles, such as syn-2.2azulenophanes, which themselves exhibit unique optoelectronic properties benchchem.com. The functionalization of azulene derivatives allows for their use in creating new materials for various applications, including supramolecular materials researchgate.net.

Rational Design and Construction of Novel Azulene-Based Functional Materials

The inherent dipolar nature, small HOMO-LUMO energy gap, and distinct photophysical behavior of azulene provide a robust foundation for the rational design of novel functional materials. rhhz.netbeilstein-journals.orgacs.orgresearchgate.net Researchers leverage these properties to construct sophisticated molecular architectures. A key aspect of this design involves incorporating azulene units into extended π-conjugated systems, where the azulene moiety can act as a unique building block. acs.orgresearchgate.net

Synthetic methodologies, such as Suzuki and Stille coupling reactions, are frequently employed to create biaryl azulene compounds, allowing for the precise attachment of various functional groups. rhhz.net Recent advancements have focused on the direct synthesis of 2-arylazulene, which has significantly improved production scalability from milligrams to gram-scale, making these materials more accessible for practical applications in organic electronics. eurekalert.org The strategic functionalization of azulene, particularly at the 2,6-positions, has been underexplored but is crucial for developing conjugated polymers that effectively utilize azulene's intrinsic donor-acceptor character. acs.orgbeilstein-journals.org This approach facilitates the creation of novel π-conjugated structures, including azulene-based aromatic diimides, polycyclic aromatic hydrocarbons (PAHs), and heteroaromatics, all designed to exhibit enhanced or novel functionalities. acs.orgresearchgate.net

Broad Applications in Materials Science through Specific Functionalization

Specific functionalization of the azulene core has led to a broad spectrum of applications in materials science, particularly in the fields of optoelectronics and organic electronics.

Optoelectronics and Organic Electronics: Azulene derivatives are extensively explored for their utility in:

Nonlinear Optics (NLO): The pronounced dipolar structure of azulene allows for the construction of versatile dipolar molecules, making them promising candidates for NLO materials. rhhz.netresearchgate.netrsc.orgresearchgate.net

Organic Field-Effect Transistors (OFETs): Azulene derivatives, especially those with 2,6-connected azulene units, have demonstrated high performance in OFETs, showcasing their potential as semiconducting materials. rhhz.netbeilstein-journals.orgacs.orgresearchgate.netbeilstein-journals.orgrsc.orgresearchgate.netresearchgate.netnih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The unique electronic properties of azulene derivatives also position them as valuable components in OLED technologies. researchgate.netnih.gov

Molecular Devices: The precise control over their electronic structure makes azulene derivatives suitable for various molecular device applications. rhhz.netmdpi.comresearchgate.net

Near-Infrared (NIR) Absorption Materials: Azulene-containing organic chromophores can be designed to exhibit tunable NIR absorption, which is highly sought after for a range of applications. beilstein-journals.orgresearchgate.netrsc.org

Sensors and Electrochromic Materials: Azulene derivatives have shown promise as electrochromic materials and anion sensors due to their stimuli-responsive behavior and distinct color changes upon electronic transitions. researchgate.netresearchgate.netsemanticscholar.org

Organic Conductors and Photoswitches: Their unique electronic properties also enable their use in organic conductors and as photoswitches, where they can undergo reversible photoisomerization. researchgate.netacs.orgresearchgate.net

Polymers: The incorporation of azulene units into polymeric backbones has yielded intriguing functional polymers. Azulene-containing homo- and copolymers are of significant interest for organic electronic applications. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Chemical synthesis methods allow for the creation of soluble polymers with precise incorporation patterns of azulene (via the five-membered ring, seven-membered ring, or both), which directly influences the resulting polymer's properties. beilstein-journals.orgbeilstein-journals.org Polyazulene films, for instance, have been successfully electropolymerized and utilized as active materials in supercapacitors. mdpi.comresearchgate.net

Development of Azulene Derivatives for Energy-Related Technologies (e.g., Supercapacitors)

Azulene derivatives are increasingly being investigated for their role in advanced energy-related technologies, particularly in solar energy conversion and storage.

Solar Cells: The distinctive dipolar structure and optical properties of azulene make it an appealing candidate for photovoltaic materials. rhhz.net

Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs): Azulene derivatives have been successfully incorporated into DSSCs and PSCs. rhhz.netbeilstein-journals.orgacs.orgresearchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netrsc.org Notably, azulene-based hole-transporting materials (HTMs), such as Azu-Py-DF and Azu-Py-OMeTPA, have demonstrated impressive power conversion efficiencies (PCEs) in PSCs, reaching up to 16.5% and 18.10%, respectively. rhhz.netmdpi.comresearchgate.net

Singlet Fission (SF) Chromophores: Azulene's small HOMO-LUMO band gap is advantageous for visible-region light absorption, a crucial characteristic for materials designed to undergo singlet fission, a process that can enhance solar cell efficiency. rhhz.net

Supercapacitors: Azulene-based materials show significant promise for energy storage applications in supercapacitors.

Polyazulene Films: Electropolymerized polyazulene films have been effectively used as active materials in flexible supercapacitors, exhibiting good cycling stability and capacitive behavior in various ionic liquids. mdpi.comresearchgate.netsci-hub.se

Proton Exchange Membranes (PEMs): Azulene-based homopolymers, such as RP(Az-AC16) and P(Az-AC16), have been developed to exhibit reversible proton responsiveness and high electrical conductivity upon protonation. When incorporated into Nafion matrices, these composite membranes show significant increases in proton conductivity, leading to improved hydrogen fuel cell output power. acs.orgnih.gov

2D MOFs and COFs: Some two-dimensional metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) incorporating azulene have been explored for their potential in supercapacitors. aip.org

Molecular Solar Thermal (MOST) Energy Storage: Dihydroazulene/vinylheptafulvene (DHA/VHF) photoswitches, which are azulene derivatives, are under investigation for molecular solar thermal energy storage systems. These systems rely on a molecule's ability to photoisomerize into a high-energy, metastable isomer upon exposure to sunlight, with the stored energy releasable as heat upon triggered back-conversion. d-nb.info

Precursors for Specialized Chemical Entities

Beyond advanced materials, this compound and its derivatives serve as valuable precursors and building blocks for the synthesis of specialized chemical entities, particularly those with potential biological applications.

Building Blocks for Compounds with Potential Biological Applications (e.g., in drug discovery)

Key Areas of Biological Application:

Anti-inflammatory Agents: Unsubstituted azulene exhibits potent anti-inflammatory activity without immunostimulatory effects. mdpi.comresearchgate.net Specific azulene derivatives, such as 5,6-dicyanoazulene (azulene-5,6-dicarbonitrile) and 1,3-ditert-butylazulene-5,6-dicarbonitrile, have shown promising anti-inflammatory properties. mdpi.com Furthermore, novel azulene derivatives containing a benzimidazole (B57391) unit, like 1-guaiaculene benzimidazole (GABI-1), have been synthesized and demonstrated high anti-inflammatory activity by inhibiting nitric oxide (NO) production and reducing the release of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). sioc-journal.cn

Anticancer Drugs: New series of azulene derivatives are being explored for their potential as anticancer agents, particularly against cancers activated by FLT-3 (Fms-like tyrosine kinase 3). This highlights azulene's significant role as a structural scaffold in designing drugs that target tyrosine kinase receptors. acs.orgmdpi.comresearchgate.netresearchgate.net

Erectile Dysfunction Treatment: A specific azulene derivative, [(3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}azulen-1-yl)methyl]dimethylamine, has shown promising activity in stimulating penile erection in animal models, suggesting its potential for developing new therapeutic agents for erectile dysfunction. mdpi.com

Antiviral Activity: Azulene itself has been noted for its high anti-HIV activity. researchgate.netmedchemexpress.com

Antidiabetic Agents: Research has explored C-glucoside SGLT2 (sodium-glucose co-transporter 2) inhibitors incorporating azulene motifs, indicating their potential in antidiabetic drug discovery. researchgate.net

Other Biological Activities: Azulene and its derivatives have also been associated with photoprotective abilities, alleviation of itching, and management of atopic dermatitis. mdpi.com

Q & A

Q. How should researchers document synthetic procedures and safety protocols for this compound to ensure reproducibility and compliance with ethical guidelines?

  • Methodological Answer : Include detailed meta
  • Chemical Safety : MSDS-compliant handling instructions (e.g., toxicity of BF₃·Et₂O in Scheme 21).
  • Instrument Calibration : Specify NMR spectrometer frequencies and HRMS resolution settings.
  • Data Transparency : Publish raw spectral files in repositories like Zenodo for peer validation .

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